molecular formula C15H22N4O2 B5505907 (3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5505907
M. Wt: 290.36 g/mol
InChI Key: WZLHSTFNBXXJTE-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of molecules that are significant for their diverse biological activities and chemical properties. These molecules often serve as key intermediates in the synthesis of pharmaceuticals and are studied for their potential in drug discovery.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the complex molecular architecture specific to cyclopenta[d]pyrimidin derivatives. For example, a general approach might include the condensation of arylidenemalononitriles with amino-thiouracils, followed by oxidation and further functionalization to introduce various substituents essential for biological activity (El-Gazzar & Hafez, 2009).

Scientific Research Applications

Applications in Drug Design and Medicinal Chemistry

  • Molecular Recognition and Drug Action : Pyrimidines play a crucial role in biology and medicine, partly due to their presence in DNA. The molecular recognition processes involving hydrogen bonding are key to the targeted drug action of pharmaceuticals containing pyrimidine functionality, suggesting the importance of such compounds in developing therapeutic agents (Rajam et al., 2017).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of new heterocyclic compounds containing cycloalka[e]thieno[2,3-b]pyridine moiety, which undergoes various reactions to yield pyrimidinones and other derivatives, illustrates the versatility of pyrimidine derivatives in synthesizing bioactive molecules. This has implications for discovering new drugs with potential antibacterial and anticancer activities (Al‐Sehemi & Bakhite, 2005).

  • Antitumor Agents : A study on the design, synthesis, and evaluation of a novel compound as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications highlights the potential of pyrimidine derivatives in cancer therapy. The compound showed significant inhibitory activity against TS and DHFR, indicating its potential as an effective antitumor agent (Gangjee et al., 2000).

  • Antibacterial and Anti-inflammatory Agents : The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives and their evaluation as analgesic and anti-inflammatory agents demonstrate the therapeutic potential of pyrimidine derivatives. Some compounds exhibited significant activity, suggesting their use in developing new analgesic and anti-inflammatory drugs (El-Gazzar & Hafez, 2009).

properties

IUPAC Name

(3S,4S)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-2-4-9-7-19(8-11(9)14(20)21)13-10-5-3-6-12(10)17-15(16)18-13/h9,11H,2-8H2,1H3,(H,20,21)(H2,16,17,18)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLHSTFNBXXJTE-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C2=NC(=NC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NC(=NC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid

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